Mdn1 ATPase Inhibition vs. Rbin-2
Rbin-1 inhibits the ATPase activity of recombinant full-length Mdn1 with a GI50 of 136±7 nM. In a direct head-to-head comparison within the same study, its close structural analog Rbin-2 (7-bromo substituent) exhibits a 10-fold higher potency, with a GI50 of 14±1 nM [1]. Both compounds inhibit Mdn1 ATPase activity by approximately 40% at a concentration of 1 µM . The significantly lower potency of Rbin-1, while still within a therapeutically relevant range, defines its utility as a less potent chemical probe, which can be advantageous for titration studies and when a wider dynamic range for dose-response is desired. Selection between Rbin-1 and Rbin-2 should be guided by the required potency window and the specific experimental design.
| Evidence Dimension | Mdn1 ATPase inhibition (GI50) |
|---|---|
| Target Compound Data | GI50 = 136±7 nM |
| Comparator Or Baseline | Rbin-2: GI50 = 14±1 nM |
| Quantified Difference | Rbin-2 is ~10-fold more potent than Rbin-1 |
| Conditions | Recombinant full-length Mdn1 ATPase assay in vitro (n=4 independent experiments) |
Why This Matters
The 10-fold potency difference dictates the effective working concentration range for in vitro and cellular assays, making Rbin-1 suitable for studies requiring a less potent Mdn1 probe.
- [1] Kawashima SA, Chen Z, Aoi Y, et al. Potent, reversible, and specific chemical inhibitors of eukaryotic ribosome biogenesis. Cell. 2016;167(2):512-524.e14. PMID: 27667686. View Source
